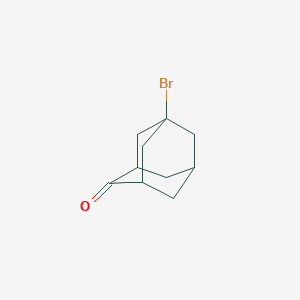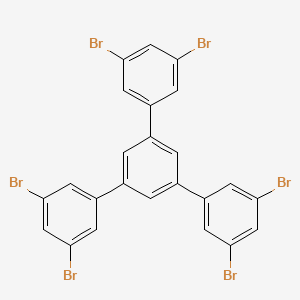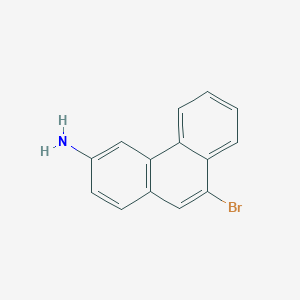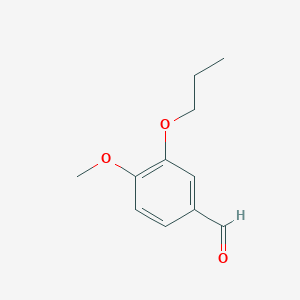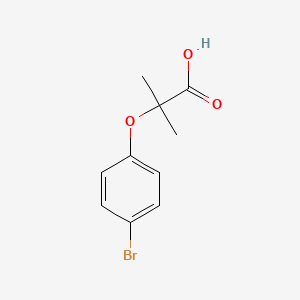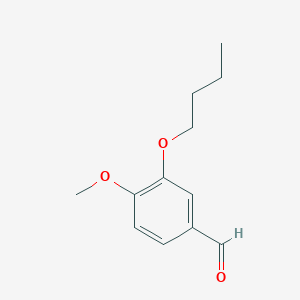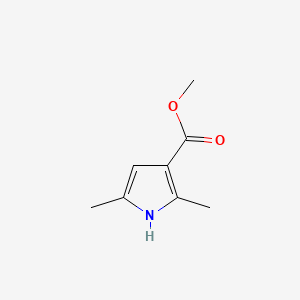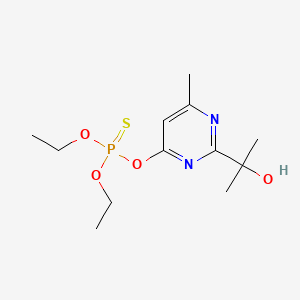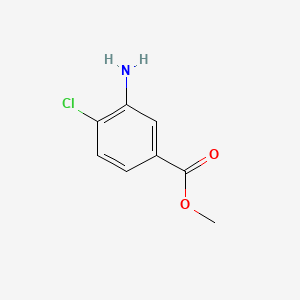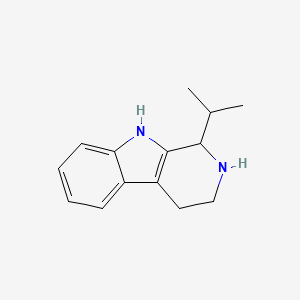
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,1-disubstituted 1,2,3,4-tetrahydro-β-carbolines has been effectively achieved through a trifluoroacetic acid-catalyzed Pictet-Spengler reaction. This method utilizes titanium(IV) isopropoxide as an imination reagent, which reacts with keto imines prepared from tryptamine and various ketones. The process is conducted under a one-pot procedure, providing a convenient and general approach for preparing a range of tetrahydro-β-carboline derivatives .
Molecular Structure Analysis
While the specific molecular structure analysis of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline is not detailed in the provided papers, the general structure of tetrahydro-β-carbolines is characterized by a core indole framework fused with a cyclohexane ring. The synthesis methods described in the papers suggest that the molecular complexity and the formation of quaternary stereogenic centers can be controlled through the reaction conditions .
Chemical Reactions Analysis
The papers describe innovative methods for synthesizing tetrahydro-β-carbolines. One method involves a tandem sequence catalyzed by ruthenium hydride/Brønsted acid, which isomerizes allylic amides to N-acyliminium ion intermediates. These intermediates are then trapped by a tethered indole nucleophile. This provides an "aldehyde-free" alternative to the classical Pictet-Spengler reaction and allows for the rapid generation of molecular complexity. Additionally, the Suzuki cross-coupling reaction can be integrated into this sequence for further structural elaboration .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline are not explicitly discussed in the provided papers. However, the general properties of tetrahydro-β-carbolines can be inferred to some extent. These compounds are likely to exhibit properties typical of heterocyclic amines, including basicity and potential for various chemical transformations. The presence of substituents such as the isopropyl group can influence the lipophilicity, solubility, and overall reactivity of the molecule .
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound with the molecular formula C14H18N2 . It’s a solid substance at room temperature .
- Tetrahydro-beta-carbolines , which “1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline” is a derivative of, are known to be serotonin reuptake inhibitors . This means they can increase the levels of serotonin in the brain, making them potentially useful in the treatment of depression and anxiety disorders .
- Tryptoline , also known as tetrahydro-beta-carboline, is a natural organic derivative of beta-carboline . It is an alkaloid chemically related to tryptamines. Derivatives of tryptoline have a variety of pharmacological properties and are known collectively as tryptolines .
- Tetrahydro-beta-carbolines , which “1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline” is a derivative of, are known to be serotonin reuptake inhibitors . This means they can increase the levels of serotonin in the brain, making them potentially useful in the treatment of depression and anxiety disorders .
- Tryptoline , also known as tetrahydro-beta-carboline, is a natural organic derivative of beta-carboline . It is an alkaloid chemically related to tryptamines. Derivatives of tryptoline have a variety of pharmacological properties and are known collectively as tryptolines .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-propan-2-yl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-9(2)13-14-11(7-8-15-13)10-5-3-4-6-12(10)16-14/h3-6,9,13,15-16H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFOWSMYMVVVLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCN1)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344686 |
Source


|
| Record name | 1-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline | |
CAS RN |
6650-04-0 |
Source


|
| Record name | 1-(Propan-2-yl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30344686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

